Cytotoxicity vs. Jolkinolide B
In a direct head-to-head cytotoxicity evaluation against five human tumor cell lines (HL-60, SMMC-7721, A549, MCF-7, SW480) using the MTS assay, Ebracteolatanolide A (compound 3) exhibited no measurable cytotoxicity. In stark contrast, its co-isolated analog Jolkinolide B (compound 12) inhibited all five cell lines with IC50 values of 5.2, 3.8, 11.9, 16.2, and 10.2 μM, respectively. Cisplatin served as a positive control (IC50 18.80, 17.50, 12.32, 20.50, 12.01 μM) [1]. This binary activity difference makes Ebracteolatanolide A a validated inactive control for diterpenoid cytotoxicity studies.
| Evidence Dimension | Cytotoxicity (IC50) against five human cancer cell lines |
|---|---|
| Target Compound Data | Ebracteolatanolide A: IC50 > 40 μM (inactive) against HL-60, SMMC-7721, A549, MCF-7, SW480 |
| Comparator Or Baseline | Jolkinolide B: IC50 = 5.2 μM (HL-60), 3.8 μM (SMMC-7721), 11.9 μM (A549), 16.2 μM (MCF-7), 10.2 μM (SW480); Cisplatin: IC50 = 18.80, 17.50, 12.32, 20.50, 12.01 μM |
| Quantified Difference | Ebracteolatanolide A is >10-fold less potent than Jolkinolide B across all five cell lines; essentially inactive vs. potent broadly active comparator |
| Conditions | MTS assay; RPMI-1640 or DMEM + 10% FBS; 37°C, 5% CO2; same experimental batch as compounds 1–12 |
Why This Matters
This quantitative inactivity profile qualifies Ebracteolatanolide A as a critical negative control compound for studies investigating Jolkinolide B or other cytotoxic abietane diterpenoids, directly reducing false-positive risk in mechanism-of-action experiments.
- [1] Li C, et al. Abietane Diterpernoids from the Roots of Euphorbia ebracteolata. Nat Prod Bioprospect. 2018;8(2):131–135. doi:10.1007/s13659-018-0159-9. View Source
